2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a hydroxyl group and a 2-methyl-1H-imidazol-1-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclobutane and imidazole moieties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylimidazole under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and the reaction is often carried out in solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-methyl-1H-imidazol-1-yl)cyclobutanone.
Reduction: Formation of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-amine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol instead of a cyclobutane ring.
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol: Similar imidazole substitution but with a propanol backbone.
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other imidazole derivatives.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUQFJXLFQETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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